2-(3-Aminoquinolin-2-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acloproxalap is a synthetic organic compound designed as a molecular trap for pro-inflammatory reactive aldehyde species. These reactive aldehyde species are produced by metabolic and inflammatory processes and are implicated in the pathogenesis of various diseases. Acloproxalap is an analogue of reproxalap and has been studied for its potential anti-inflammatory properties .
Preparation Methods
Acloproxalap is synthesized through a series of chemical reactions involving quinoline-based aldehyde scavengers. The synthetic route typically involves the preparation of intermediate compounds, followed by specific reaction conditions to yield acloproxalap. For example, acloproxalap can be prepared by dissolving the drug in dimethyl sulfoxide to create a mother liquor, which is then used in further reactions . Industrial production methods may involve large-scale synthesis using similar reaction conditions, ensuring high purity and yield.
Chemical Reactions Analysis
Acloproxalap undergoes various chemical reactions, including:
Oxidation: Acloproxalap can react with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.
Substitution: Acloproxalap can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Acloproxalap has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of reactive aldehyde species and their interactions with other molecules.
Biology: Investigated for its potential to modulate inflammatory pathways by trapping reactive aldehyde species.
Mechanism of Action
Acloproxalap exerts its effects by inhibiting reactive aldehyde species. These reactive aldehyde species are produced during metabolic and inflammatory processes and contribute to the pathogenesis of various diseases. By trapping these reactive aldehyde species, acloproxalap reduces inflammation and alleviates symptoms associated with inflammatory diseases . The molecular targets and pathways involved include the modulation of immune responses and the reduction of oxidative stress .
Comparison with Similar Compounds
Acloproxalap is similar to reproxalap, both of which are designed to trap reactive aldehyde species. acloproxalap has unique properties that make it distinct from reproxalap. For example, acloproxalap has been shown to have different pharmacokinetic parameters and may be more effective in certain inflammatory conditions . Other similar compounds include various quinoline-based aldehyde scavengers that share similar mechanisms of action but differ in their chemical structures and specific applications .
Similar Compounds
Reproxalap: An analogue of acloproxalap with similar anti-inflammatory properties.
Quinoline-based aldehyde scavengers: A class of compounds designed to trap reactive aldehyde species and reduce inflammation.
Properties
CAS No. |
1824609-67-7 |
---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-(3-aminoquinolin-2-yl)propan-2-ol |
InChI |
InChI=1S/C12H14N2O/c1-12(2,15)11-9(13)7-8-5-3-4-6-10(8)14-11/h3-7,15H,13H2,1-2H3 |
InChI Key |
NOFRQDXKZDAYGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC2=CC=CC=C2C=C1N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.